2-(Bromomethyl)-3-fluoropyridine hydrobromide
Description
Historical Context and Discovery
The development of this compound emerges from the broader historical evolution of organofluorine chemistry, which gained significant momentum during the late twentieth century as chemists recognized the unique properties imparted by fluorine substitution in organic molecules. The specific methodology for synthesizing compounds bearing the 2-bromomethyl-3-fluoropyridine structural motif represents a convergence of several independent developments in heterocyclic chemistry and selective halogenation techniques. Early work in pyridine halogenation focused primarily on electrophilic aromatic substitution reactions, which typically favored substitution at the 3-position due to the electron-withdrawing nature of the pyridine nitrogen. However, the development of more sophisticated synthetic methodologies, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabled chemists to access previously challenging substitution patterns with high regioselectivity and efficiency.
The historical progression toward compounds like this compound reflects the growing recognition of fluorine's unique role in modulating molecular properties, particularly in pharmaceutical applications where fluorine substitution can dramatically alter metabolic stability and biological activity. The development of efficient fluorination methodologies, including both nucleophilic and electrophilic fluorination strategies, provided the synthetic foundation necessary for accessing complex fluorinated heterocycles with the precision required for modern applications. Chinese contributions to synthetic organofluorine chemistry, particularly through work at institutions such as the Shanghai Institute of Organic Chemistry, have been instrumental in developing novel fluorination methodologies that enable the efficient synthesis of compounds like this compound. These historical developments culminated in the establishment of practical synthetic routes that combine multiple halogenation steps with careful control of regioselectivity, enabling the reliable production of complex halogenated heterocycles for commercial and research applications.
Significance in Organofluorine Chemistry
The significance of this compound within organofluorine chemistry extends far beyond its individual molecular properties to encompass its role as a representative example of the sophisticated synthetic methodologies that have revolutionized modern chemical synthesis. Organofluorine compounds have emerged as essential components in pharmaceutical development, where the strategic incorporation of fluorine atoms can dramatically enhance metabolic stability, improve bioavailability, and modulate target selectivity through subtle alterations in molecular geometry and electronic properties. The specific structural features of this compound exemplify these principles, with the fluorine atom at the 3-position of the pyridine ring providing electronic modulation while the bromomethyl substituent offers a reactive handle for further synthetic elaboration. This combination of stability-enhancing and reactivity-enabling features represents a fundamental design principle in modern organofluorine chemistry, where molecules are engineered to balance synthetic accessibility with functional utility.
The compound's role in advancing nucleophilic fluorination methodologies represents a particularly significant contribution to the field of organofluorine chemistry. Traditional fluorination methods often suffered from limited functional group compatibility and poor regioselectivity, but the development of novel fluorination reagents and catalytic systems has enabled the efficient synthesis of complex fluorinated heterocycles like this compound with high levels of control over both regiochemistry and stereochemistry. Recent advances in copper-catalyzed and silver-mediated nucleophilic fluorination reactions have provided new pathways for accessing fluorinated pyridines, with these methodologies offering improved yields and broader substrate scope compared to earlier approaches. The success of these modern fluorination strategies has been demonstrated through their application to the synthesis of pharmaceutical intermediates and agrochemical precursors, where the ability to introduce fluorine atoms with precise control has become increasingly important for achieving desired biological activities and environmental profiles.
Classification within Halogenated Heterocycles
This compound occupies a distinctive position within the classification system of halogenated heterocycles, representing a compound that combines multiple halogen atoms with a six-membered aromatic heterocycle to create a molecule with unique electronic and steric properties. Halogenated heterocyclic compounds are broadly defined as organic molecules containing at least one ring member that is not carbon and bearing one or more halogen substituents, with these structures serving as fundamental building blocks in synthetic chemistry due to their ability to undergo diverse chemical transformations while maintaining structural integrity. The pyridine core of this compound places it within the category of six-membered aromatic heterocycles, which are isoelectronic with benzene but possess altered electronic properties due to the presence of the nitrogen heteroatom. This electronic modification creates unique reactivity patterns that distinguish pyridine derivatives from their carbocyclic analogs, particularly in their tendency to undergo nucleophilic aromatic substitution reactions under conditions where benzene derivatives would require much harsher reaction conditions.
The multiple halogen substitution pattern in this compound creates additional complexity within the classification framework, as the compound contains both fluorine and bromine atoms in different chemical environments. The fluorine atom, directly attached to the aromatic ring, participates in the extended π-electron system and significantly influences the electronic properties of the entire molecule through its strong electron-withdrawing effect. In contrast, the bromine atoms exist in different chemical environments, with one bromine forming part of the bromomethyl substituent where it serves as a leaving group for subsequent substitution reactions, while the other bromine exists as the counterion in the hydrobromide salt formation. This structural complexity exemplifies the sophisticated molecular architectures that modern synthetic chemistry can access through careful application of regioselective halogenation methodologies. The classification of such compounds requires consideration of multiple factors including the nature of the heterocyclic core, the identity and positioning of halogen substituents, and the overall molecular connectivity, demonstrating the evolution of chemical classification systems to accommodate increasingly complex synthetic targets.
General Applications Overview
The general applications of this compound span multiple domains of modern chemistry, reflecting the compound's versatility as both a synthetic intermediate and a functional building block in complex molecular assemblies. In pharmaceutical chemistry, compounds bearing the 2-bromomethyl-3-fluoropyridine structural motif serve as key intermediates in the synthesis of bioactive molecules where the strategic placement of fluorine atoms enhances metabolic stability and modulates biological activity. The bromomethyl functionality provides a reactive handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups through well-established synthetic protocols, while the fluorine substituent imparts favorable pharmacokinetic properties that are increasingly valued in drug development programs. Recent patent literature describes the use of related fluorinated pyridine intermediates in the synthesis of second-generation tyrosine kinase inhibitors, where compounds like 2-methoxy-3-bromo-5-fluoropyridine serve as essential fragments in advanced pharmaceutical targets.
The compound's utility extends beyond pharmaceutical applications to encompass important roles in materials science and agrochemical development, where halogenated heterocycles provide unique combinations of stability and reactivity that enable the development of specialized functional materials. In materials applications, the electron-withdrawing properties of the fluorinated pyridine system can be exploited to tune the electronic properties of polymeric systems and coordination complexes, while the bromomethyl substituent offers opportunities for covalent attachment to solid supports or incorporation into extended molecular frameworks. Agricultural chemistry represents another significant application domain, where fluorinated heterocycles have become increasingly important for developing crop protection agents with improved environmental profiles and enhanced biological activity. The specific structural features of this compound make it particularly valuable for synthesizing compounds that require precise control over molecular geometry and electronic properties, demonstrating the compound's broad utility across multiple chemical disciplines.
Properties
IUPAC Name |
2-(bromomethyl)-3-fluoropyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.BrH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIKOKKJLQCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-fluoropyridine hydrobromide typically involves the bromination of 3-fluoropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The resulting bromomethyl derivative is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-fluoropyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine carboxylic acids or aldehydes.
Reduction Reactions: Formation of methyl-substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(Bromomethyl)-3-fluoropyridine hydrobromide serves as an intermediate in the synthesis of various pharmaceuticals. Its electrophilic bromomethyl group facilitates nucleophilic substitution reactions, allowing for the creation of diverse bioactive compounds.
Key Applications :
- Anticancer Agents : Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, notably L1210 mouse leukemia cells, with IC50 values in the nanomolar range.
- Antimicrobial Activity : Studies show that compounds related to this structure possess antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL.
Material Science
The compound is utilized in developing advanced materials, including:
- Polymers : Its reactivity allows it to be incorporated into polymer matrices, enhancing mechanical and thermal properties.
- Liquid Crystals : The unique electronic properties of halogenated pyridines make them suitable for liquid crystal applications in displays and sensors.
Biological Studies
In biological research, this compound is employed as a building block for synthesizing enzyme inhibitors and receptor ligands. Its ability to form covalent bonds with nucleophilic sites in proteins can lead to modulation of enzyme activities, making it valuable for drug discovery.
Anticancer Activity
A study evaluated various halogenated pyridine derivatives against L1210 mouse leukemia cells, revealing potent inhibition of cell proliferation. The mechanism involved the disruption of cellular pathways critical for cancer cell survival.
Antimicrobial Properties
Research highlighted that derivatives of 2-(Bromomethyl)-3-fluoropyridine demonstrated significant antibacterial activity against several strains of Gram-positive bacteria. The MIC values indicated strong potential as novel antibacterial agents.
Data Summary
| Study | Target Organism | IC50/MIC Values | Mechanism |
|---|---|---|---|
| L1210 Mouse Leukemia Cells | Cancer Cells | Nanomolar range | Inhibition of cell proliferation |
| Various Gram-positive Bacteria | Bacterial Infections | 0.25 µg/mL | Antibacterial activity |
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-fluoropyridine hydrobromide involves its interaction with molecular targets through its functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The fluorine atom can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways and molecular targets, contributing to the compound’s effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares structural motifs with other bromomethyl-substituted pyridines and fluorinated analogs. Key comparisons include:
Halogenation Patterns
- 2-(Bromomethyl)-5-chloro-3-fluoropyridine hydrobromide (CAS: Not provided): Differs by the addition of a chlorine atom at position 3. This increases molecular weight and may alter reactivity in nucleophilic substitutions .
- 3-Bromo-2-chloro-5-fluoropyridine (CAS: 1211590-18-9): Lacks the bromomethyl group but features bromine, chlorine, and fluorine substitutions. Its similarity score (0.76) suggests comparable electronic properties but distinct steric effects .
- 3-(Bromomethyl)-2-fluoropyridine (CAS: 30412-42-1): Bromomethyl and fluorine substituents are reversed (positions 3 and 2), significantly affecting regioselectivity in reactions .
Substituent Positions
Physical and Chemical Properties
*Calculated based on molecular formula.
Biological Activity
2-(Bromomethyl)-3-fluoropyridine hydrobromide is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C6H6BrF2N
- Molecular Weight : 221.02 g/mol
This compound features a bromomethyl group and a fluorine atom attached to the pyridine ring, contributing to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents enhance lipophilicity, which may facilitate membrane permeability and target binding.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing signal transduction pathways.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, highlighting its potential in various therapeutic areas:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially useful in treating infections. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro, particularly in solid tumors. |
| Neuroprotective | Investigated for neuroprotective effects, possibly beneficial in neurodegenerative diseases. |
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Effects : In vitro studies using human cancer cell lines showed that this compound inhibited cell growth and induced apoptosis. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest .
- Neuroprotective Studies : Research has indicated that the compound may reduce oxidative stress in neuronal cells, providing a protective effect against neurodegeneration .
Research Findings
Recent research has focused on the synthesis and modification of 2-(Bromomethyl)-3-fluoropyridine derivatives to enhance their biological activity. Modifications include varying the substitution patterns on the pyridine ring and exploring different halogen combinations.
Table of Modified Derivatives and Their Activities
Q & A
Q. What are the common synthetic routes for preparing 2-(Bromomethyl)-3-fluoropyridine hydrobromide, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via bromination of 3-fluoropyridine derivatives. Key methods include:
- Direct bromination using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (40–60°C) .
- Nucleophilic substitution on pre-functionalized pyridines, where bromomethyl groups are introduced via alkylation of lithiated intermediates .
Optimization Strategies:
- Use anhydrous solvents (e.g., acetonitrile) to minimize hydrolysis of the bromomethyl group .
- Catalytic systems (e.g., nickel complexes) improve regioselectivity in cross-coupling reactions .
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Direct Bromination | PBr₃, CH₂Cl₂, 50°C | 65–75% | |
| Nickel-Catalyzed Coupling | NiCl₂, 2,2'-bipyridine, THF | 80–85% |
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromomethyl (-CH₂Br) and fluorine positions. For example, the bromomethyl proton signal appears at δ 4.5–5.0 ppm .
- HPLC-MS : Purity assessment (>97%) using C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Validate stoichiometry (C₆H₆BrN·HBr) with ≤0.3% deviation .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store below 4°C in airtight, light-resistant containers to prevent HBr release or hygroscopic degradation .
- Handling : Use inert atmospheres (N₂/Ar) during weighing to avoid moisture absorption. Quench residual reactivity with ethanol before disposal .
Advanced Research Questions
Q. How does the fluorine substituent at the 3-position influence reactivity in nucleophilic substitutions compared to non-fluorinated analogs?
Methodological Answer: The 3-fluorine group exerts strong electron-withdrawing effects, enhancing the electrophilicity of the adjacent bromomethyl group. This accelerates SN2 reactions but may reduce stability in protic solvents. Comparative studies show:
- Reactivity : Fluorinated analogs react 2–3× faster with thiols or amines than non-fluorinated derivatives .
- Steric Effects : The fluorine’s small size minimizes steric hindrance, enabling efficient coupling with bulky nucleophiles .
| Substrate | Reaction Rate (k, M⁻¹s⁻¹) | Yield |
|---|---|---|
| 2-(Bromomethyl)-3-fluoropyridine | 0.45 | 88% |
| 2-(Bromomethyl)pyridine (non-fluorinated) | 0.18 | 72% |
Q. What strategies resolve contradictions in reported melting points (e.g., 149–152°C vs. >170°C)?
Methodological Answer: Discrepancies may arise from polymorphic forms or hydration states. To address this:
Q. How is this compound utilized in radiopharmaceutical chelator synthesis?
Methodological Answer: The bromomethyl group facilitates conjugation to macrocyclic chelators (e.g., DOTA, cyclen) for ⁶⁴Cu/⁶⁸Ga radiolabeling. A validated protocol includes:
- Synthesis : React this compound with cyclen in acetonitrile/K₂CO₃ (0°C to RT, 12h) .
- Purification : Isolate the product via silica gel chromatography (MeOH/CH₂Cl₂, 1:9 v/v) .
| Application | Conditions | Purity |
|---|---|---|
| DOTA-pyridine chelate synthesis | Cyclen, K₂CO₃, RT, 12h | >95% |
Q. What mechanistic insights explain competing side reactions during cross-coupling (e.g., debromination vs. coupling)?
Methodological Answer: Side reactions depend on catalyst choice and solvent polarity:
Q. How can researchers validate the regioselectivity of fluorination in precursor synthesis?
Methodological Answer: Use ¹⁹F NMR and X-ray crystallography to confirm fluorine positioning. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
